molecular formula C19H24N4O3 B2615281 ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1251684-64-6

ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2615281
CAS No.: 1251684-64-6
M. Wt: 356.426
InChI Key: QLOGNRMWAWISER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a pyridine moiety, a cyclohexylcarbamoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the pyridine and cyclohexylcarbamoyl groups. The final step involves esterification to form the ethyl ester.

    Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Cyclohexylcarbamoyl Group Addition: The cyclohexylcarbamoyl group can be added through an amide coupling reaction using cyclohexylamine and a carboxylic acid derivative.

    Esterification: The final esterification step involves reacting the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted pyridine derivatives

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(5-(phenylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate: This compound has a phenyl group instead of a cyclohexyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 1-(5-(methylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate: The presence of a methyl group instead of a cyclohexyl group can lead to differences in steric hindrance and electronic properties.

    Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-ethyl-1H-pyrazole-4-carboxylate: Substitution of the methyl group with an ethyl group can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

ethyl 1-[5-(cyclohexylcarbamoyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-26-19(25)16-12-21-23(13(16)2)17-10-9-14(11-20-17)18(24)22-15-7-5-4-6-8-15/h9-12,15H,3-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOGNRMWAWISER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.